1-(1-(2-Methoxyethyl)-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine
Description
Properties
Molecular Formula |
C12H17N3O |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-[1-(2-methoxyethyl)benzimidazol-2-yl]-N-methylmethanamine |
InChI |
InChI=1S/C12H17N3O/c1-13-9-12-14-10-5-3-4-6-11(10)15(12)7-8-16-2/h3-6,13H,7-9H2,1-2H3 |
InChI Key |
YANFKLIUPRKVFO-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC2=CC=CC=C2N1CCOC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzimidazole Core
Benzimidazole derivatives are commonly synthesized by condensation of o-phenylenediamine with aldehydes or carboxylic acid derivatives under acidic or oxidative conditions.
- Typical Reaction:
o-Phenylenediamine + aldehyde → 1H-benzimidazole derivative - Conditions: Often reflux in ethanol or other polar solvents with acid catalysts or oxidants.
- Reference Method:
The reaction of o-phenylenediamine with aldehydes in the presence of N,N-dimethylformamide and sulfur produces benzimidazole derivatives efficiently.
Functionalization at C-2 Position with N-Methylmethanamine
The C-2 position of benzimidazole can be functionalized via substitution reactions or through intermediates such as benzimidazol-2-ylmethanol or benzimidazol-2-ylmethyl chloride.
- Route A: From Benzimidazol-2-ylmethanol
- Route B: Direct Amination
- Nucleophilic substitution at the 2-position with methylamine under suitable conditions.
- N-Methylation:
Purification and Characterization
- Purification typically involves silica gel column chromatography using ethyl acetate/n-hexane mixtures.
- Recrystallization from ethanol or other solvents yields the pure compound.
- Characterization includes NMR, MS, and elemental analysis to confirm structure and purity.
Summary Table of Preparation Steps and Conditions
Research Findings and Optimization Notes
- The benzimidazole core synthesis is well-established and scalable, with mild reaction conditions and good yields.
- N-alkylation with 2-methoxyethyl halides must be controlled to avoid dialkylation or O-alkylation side products. Use of mild bases and temperature control is critical.
- Chloromethylation at C-2 is a versatile intermediate step enabling introduction of various amines, including N-methylmethanamine.
- N-Methylation of the amine can be performed post-attachment, ensuring selective modification without affecting the benzimidazole ring.
- Purification by column chromatography and recrystallization ensures high purity suitable for research applications.
- The oxalate salt form of this compound has been reported to improve solubility and stability for research use.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The secondary amine in the N-methylmethanamine moiety undergoes alkylation and acylation under standard conditions. For example:
-
N-Methylation : Reacting with methyl iodide in the presence of sodium hydride (NaH) at room temperature yields disubstituted derivatives, though steric hindrance from the methoxyethyl group may reduce yields compared to simpler benzimidazoles .
-
Acylation : Treatment with acetyl chloride produces monosubstituted amides, but competing side reactions (e.g., tarring) are common due to the electron-donating methoxyethyl group destabilizing intermediates .
| Reaction Type | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Alkylation | CH₃I, NaH | RT, 5 min | 67% | Disubstitution observed |
| Acylation | AcCl | Reflux, THF | 36% | Low selectivity due to side reactions |
Nucleophilic Substitution at the Methoxyethyl Group
The 2-methoxyethyl side chain participates in nucleophilic substitution under acidic or oxidative conditions:
-
Ether Cleavage : Hydrobromic acid (HBr) in acetic acid cleaves the methoxy group, forming a hydroxyl intermediate that can be further functionalized .
-
Oxidation : MnO₂ or KMnO₄ oxidizes the methoxyethyl group to a ketone, enabling subsequent condensation reactions .
Condensation with Aldehydes
The benzimidazole core reacts with aromatic aldehydes in the presence of sulfur and DMF to form ketone-linked derivatives, a pathway validated for analogous compounds . For example:
-
Reaction with Benzaldehyde : Produces (1H-benzo[d]imidazol-2-yl)(phenyl)methanone derivatives under mild conditions .
Coordination Chemistry
The tertiary nitrogen in the benzimidazole ring acts as a ligand for transition metals. Documented complexes include:
-
Copper(II) Complexes : Formed via reaction with CuCl₂, exhibiting square-planar geometry and potential catalytic activity .
-
Zinc(II) Complexes : Synthesized with Zn(NO₃)₂, showing enhanced stability due to hydrogen-bonding networks from the methoxyethyl group .
Metabolic Transformations
In vitro studies of structurally similar benzimidazoles reveal key metabolic pathways:
-
Hydroxylation : Cytochrome P450 enzymes oxidize the methoxyethyl group to a hydroxymethyl intermediate .
-
N-Demethylation : The N-methyl group is removed enzymatically, forming a primary amine metabolite .
| Metabolic Pathway | Enzyme System | Major Metabolite | Stability |
|---|---|---|---|
| Hydroxylation | CYP3A4 | 1-(2-Hydroxyethyl) derivative | Moderate |
| N-Demethylation | CYP2D6 | Desmethyl analog | High |
Photochemical Reactivity
UV irradiation induces ring-opening reactions in the benzimidazole core, generating reactive intermediates that dimerize or crosslink with nucleophiles like thiols .
Comparative Reactivity with Analogues
The methoxyethyl group distinguishes this compound from simpler benzimidazoles:
| Feature | 1-(2-Methoxyethyl) Derivative | 2-Methoxybenzimidazole |
|---|---|---|
| Solubility in H₂O | High | Low |
| Alkylation Yield | 50–67% | 80–90% |
| Metabolic Stability | Moderate | Poor |
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiproliferative activities.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-(2-Methoxyethyl)-1h-benzo[d]imidazol-2-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to various enzymes and receptors, modulating their activity. This compound may exert its effects by inhibiting or activating these targets, leading to therapeutic outcomes .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Benzimidazole derivatives differ primarily in their substituents, which dictate their physicochemical and biological behaviors. Below is a comparative analysis of key analogs:
Key Observations :
- Methoxyethyl vs. Benzyl (N1) : The target compound’s 2-methoxyethyl group improves water solubility compared to the hydrophobic benzyl substituent in .
- Amine vs.
- Positional Isomerism : The 5-methoxy analog places the methoxy group on the benzimidazole ring rather than the N1 side chain, altering electronic distribution and steric accessibility.
Physicochemical Properties
- Solubility : The target compound’s methoxyethyl and amine groups enhance aqueous solubility compared to benzyl- or thioether-substituted analogs .
- Lipophilicity (LogP): Estimated to be lower than methylthio derivatives but higher than hydroxyl-containing analogs (e.g., 1-(1H-benzo[d]imidazol-2-yl)ethanol ).
- Thermal Stability : Melting points for similar compounds range from 120–250°C, dependent on substituent polarity and crystallinity .
Biological Activity
1-(1-(2-Methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine, a compound derived from benzimidazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 1-(1-(2-Methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine
- Molecular Formula : C₁₃H₁₈N₂O
- Molecular Weight : 218.3 g/mol
The compound exhibits various biological activities primarily through its interaction with specific molecular targets. Notably, it has been shown to inhibit the enzyme heme oxygenase-1 (HO-1), which plays a crucial role in cellular responses to oxidative stress. The inhibition constant (EC50) for HO-1 has been reported at approximately 920 nM, indicating a significant affinity for this target .
Antimicrobial Activity
Research has highlighted the compound's effectiveness against several pathogenic microorganisms. For instance, studies have indicated that derivatives of benzimidazole compounds demonstrate activity against Pseudomonas aeruginosa, a critical pathogen identified by the World Health Organization .
Anticancer Potential
In vitro studies have suggested that the compound may possess anticancer properties. The benzimidazole scaffold is known for its ability to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. Specific pathways involved include the modulation of apoptotic markers and cell cycle regulators.
Data Table: Biological Activities Summary
Case Study 1: Antimicrobial Efficacy
A study conducted on various benzimidazole derivatives demonstrated that compounds similar to 1-(1-(2-Methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine exhibited significant antimicrobial activity against resistant strains of bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
Case Study 2: Cancer Cell Line Studies
In vitro assays using breast cancer cell lines revealed that the compound could inhibit cell growth by inducing apoptosis through caspase activation pathways. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(1-(2-Methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine, and how can intermediate purity be ensured?
The synthesis typically involves multi-step reactions starting with o-phenylenediamine derivatives. For example, condensation with carbon disulfide and potassium hydroxide yields 1H-benzo[d]imidazole-2-thiol intermediates, followed by alkylation with 2-methoxyethyl halides and subsequent functionalization with N-methylmethanamine . Key steps include refluxing in ethanol/methanol and monitoring reaction progress via TLC. Intermediate purification via recrystallization (e.g., using methanol) and validation by melting point analysis, IR (e.g., S-H stretch at ~2634 cm⁻¹), and ¹H-NMR (e.g., δ12.31 for S-H) ensure purity .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?
- ¹H-NMR : Look for characteristic signals such as singlet peaks for N–H (δ10.93) and S–H (δ12.31) in intermediates, and methoxyethyl protons (δ3.2–3.5 for –OCH₂–) in the final product .
- IR : Confirm functional groups like N–H (3395 cm⁻¹), C–N (1668 cm⁻¹), and ether C–O (1267 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 253.73 for [M+H]⁺) and fragment patterns validate the molecular formula .
Q. What safety precautions are critical during handling and storage?
While specific GHS data may be unavailable for this compound, structurally similar benzimidazoles require:
- Ventilation : Avoid inhalation of dust/aerosols.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Storage : In sealed glass containers, away from heat/light, at 2–8°C . Emergency measures include rinsing eyes with water for 15 minutes and using activated charcoal for accidental ingestion .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
Modifications to the benzimidazole core (e.g., substituents at N1 or C2) and the methoxyethyl side chain influence bioactivity. For example:
- Antimicrobial activity : Electron-withdrawing groups (e.g., –NO₂) at C5/C6 enhance antibacterial potency by increasing membrane permeability .
- Anticonvulsant activity : Bulky aryl groups at the methanamine position improve CNS penetration and GABA receptor binding . Computational docking (e.g., AutoDock Vina) and in vitro assays (MIC, IC₅₀) guide SAR refinement .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?
- Dose-response curves : Identify therapeutic windows where antimicrobial activity (e.g., MIC = 8 µg/mL) does not overlap with cytotoxicity (e.g., IC₅₀ > 50 µg/mL) .
- Selectivity indices : Compare activity against bacterial vs. mammalian cell lines (e.g., HEK-293) to assess specificity .
- Mechanistic studies : Use flow cytometry to differentiate apoptosis (desired for anticancer activity) from necrosis (nonspecific toxicity) .
Q. How can computational methods predict metabolic stability and toxicity?
- ADMET prediction : Tools like SwissADME estimate logP (optimal range: 2–3), blood-brain barrier permeability, and CYP450 interactions .
- Metabolite identification : LC-MS/MS detects oxidative metabolites (e.g., hydroxylation at the methoxyethyl chain) in microsomal assays .
- Toxicophore mapping : Identify structural alerts (e.g., imidazole rings prone to forming reactive intermediates) using DEREK or LAZAR .
Q. What experimental designs mitigate challenges in scaling up synthesis?
- Solvent optimization : Replace methanol with DMF or THF to improve solubility and reaction homogeneity at larger volumes .
- Catalysis : Use Pd/C or Ni catalysts for efficient C–N coupling in alkylation steps, reducing side products .
- Process analytics : Implement inline FTIR or PAT (Process Analytical Technology) for real-time monitoring of intermediates .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
